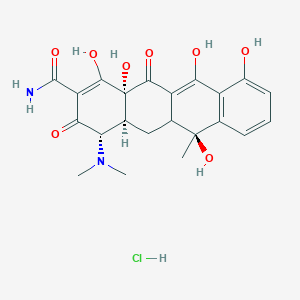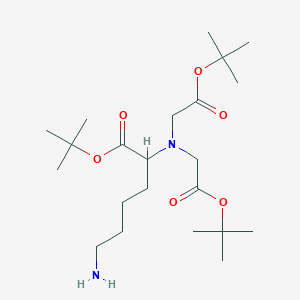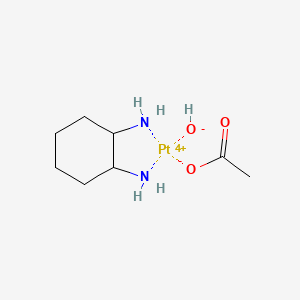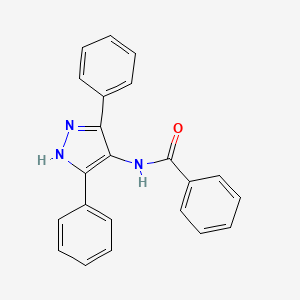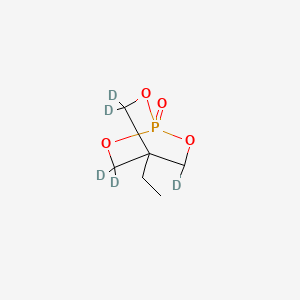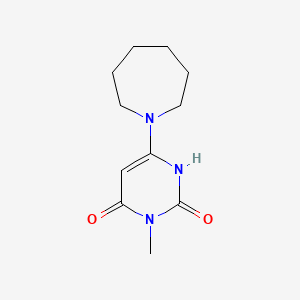
10-Hydroxy Naltrexone Methyl Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Hydroxy Naltrexone Methyl Ether is a derivative of naltrexone, an opioid receptor antagonist commonly used in the treatment of alcohol and opioid dependence
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy Naltrexone Methyl Ether typically involves the modification of naltrexone through a series of chemical reactions. . The reaction conditions often involve the use of oxidizing agents and methylating reagents under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
10-Hydroxy Naltrexone Methyl Ether undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to other functional groups.
Substitution: The methyl ether group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and methylating agents like methyl iodide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones, while substitution reactions can yield various alkyl or aryl ethers .
科学的研究の応用
10-Hydroxy Naltrexone Methyl Ether has several scientific research applications, including:
作用機序
The mechanism of action of 10-Hydroxy Naltrexone Methyl Ether involves its interaction with opioid receptors, primarily the mu-opioid receptor. By binding to these receptors, it acts as an antagonist, blocking the effects of endogenous opioids and opioid drugs. This leads to a reduction in the euphoric and reinforcing effects of opioids, making it useful in the treatment of dependence .
類似化合物との比較
Similar Compounds
Naltrexone: The parent compound, used widely in the treatment of opioid and alcohol dependence.
Methylnaltrexone: A quaternary derivative of naltrexone, used to treat opioid-induced constipation.
Naloxone: Another opioid antagonist, commonly used in emergency settings to reverse opioid overdoses.
Uniqueness
10-Hydroxy Naltrexone Methyl Ether is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. These modifications can potentially enhance its efficacy and reduce side effects in clinical applications .
特性
分子式 |
C21H25NO5 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,13-dihydroxy-9-methoxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C21H25NO5/c1-26-14-5-4-12-15-17(14)27-19-13(23)6-7-21(25)18(16(12)24)22(10-11-2-3-11)9-8-20(15,19)21/h4-5,11,16,18-19,24-25H,2-3,6-10H2,1H3/t16?,18-,19+,20+,21-/m1/s1 |
InChIキー |
JAERZOFTLPSTBG-NDSPWTRSSA-N |
異性体SMILES |
COC1=C2C3=C(C=C1)C([C@@H]4[C@]5([C@]3(CCN4CC6CC6)[C@@H](O2)C(=O)CC5)O)O |
正規SMILES |
COC1=C2C3=C(C=C1)C(C4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


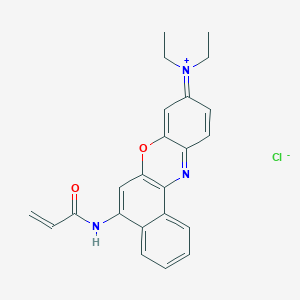
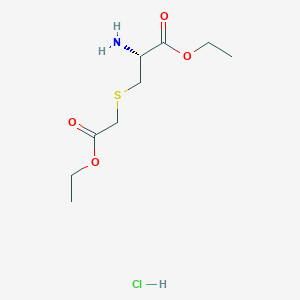
![(2S,4R)-N-[(1R)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B13408239.png)
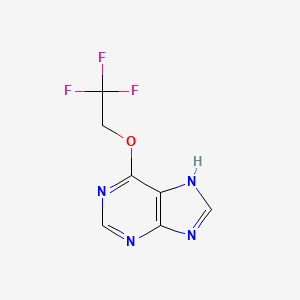

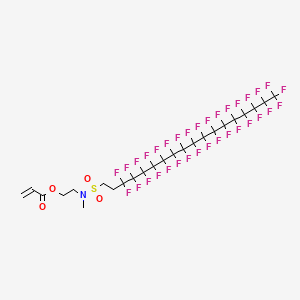
![(R)-1-Methyl-5-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinanol Ester](/img/structure/B13408267.png)
